molecular formula C14H20ClNO B586654 4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride CAS No. 1313393-58-6

4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride

Cat. No.: B586654
CAS No.: 1313393-58-6
M. Wt: 253.77
InChI Key: MRWBETWZAYOULZ-UHFFFAOYSA-N

Description

4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride is a stimulant drug and a substituted cathinone. It is structurally similar to alpha-pyrrolidinopropiophenone, with an additional methyl group in the para position on the phenyl ring. This compound has been sold as a designer drug and is sometimes found in grey-market “bath salt” blends .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: The compound is studied for its effects on biological systems, particularly its stimulant properties.

    Medicine: Research is conducted to understand its potential therapeutic uses and toxicological effects.

    Industry: It is used in forensic science for the detection of designer drugs in various samples.

Comparison with Similar Compounds

4’-Methyl-alpha-pyrrolidinopropiophenone hydrochloride is similar to other substituted cathinones, such as:

    Alpha-pyrrolidinopropiophenone: Structurally similar but lacks the additional methyl group.

    4’-Methoxy-alpha-pyrrolidinopropiophenone: Contains a methoxy group instead of a methyl group.

    3,4-Methylenedioxy-alpha-pyrrolidinopropiophenone: Contains a methylenedioxy group on the phenyl ring.

These compounds share similar stimulant properties but differ in their potency, duration of action, and specific effects on the central nervous system .

Properties

IUPAC Name

1-(4-methylphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-11-5-7-13(8-6-11)14(16)12(2)15-9-3-4-10-15;/h5-8,12H,3-4,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWBETWZAYOULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313393-58-6
Record name 4'-Methyl-alpha-pyrrolidinopropiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313393586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-MEPPP HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN1BVC23U3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.